molecular formula C6H5ClN2O B14346092 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride CAS No. 91788-89-5

3-(1H-Imidazol-5-yl)prop-2-enoyl chloride

Cat. No.: B14346092
CAS No.: 91788-89-5
M. Wt: 156.57 g/mol
InChI Key: MWDBOEBUMJNXER-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-5-yl)prop-2-enoyl chloride is a chemical compound with the molecular formula C₆H₅ClN₂O. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .

Chemical Reactions Analysis

3-(1H-Imidazol-5-yl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, and water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1H-Imidazol-5-yl)prop-2-enoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride involves its reactivity with nucleophiles and electrophiles. The imidazole ring can participate in various chemical interactions, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

3-(1H-Imidazol-5-yl)prop-2-enoyl chloride can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its acyl chloride functional group, which imparts distinct reactivity and makes it valuable in synthetic applications.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(10)2-1-5-3-8-4-9-5/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDBOEBUMJNXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708988
Record name 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91788-89-5
Record name 3-(1H-Imidazol-5-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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